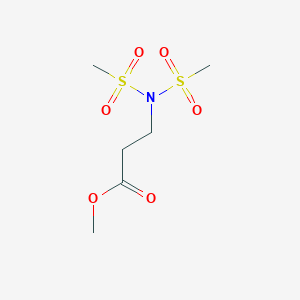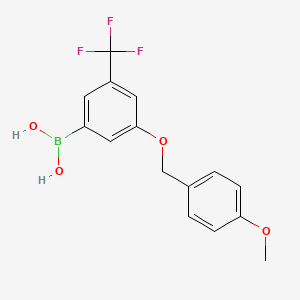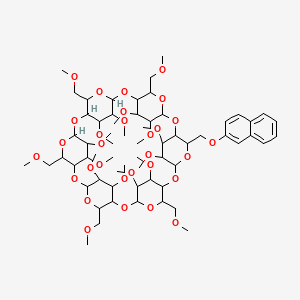
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is a chemical compound with the molecular formula C63H100O30 . It has a molecular weight of 1337.4 g/mol . This compound is a derivative of alpha-cyclodextrin .
Molecular Structure Analysis
The molecular structure of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is complex, with multiple oxygen, carbon, and hydrogen atoms . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1337.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique
Intramolecular Excimer Formation and Molecular Recognition
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has been studied for its intramolecular excimer formation and molecular recognition properties. Studies revealed that compounds with two naphthyl rings co-included in cyclodextrin cavities show marked excimer emission, used for detecting several organic compounds with notable molecular recognition capabilities (Minato et al., 1991).
Self-Aggregation and Inclusion of External Guests
Research on naphthyl-substituted β-cyclodextrins, including Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin, has provided insights into their self-aggregation and the inclusion of external guests. Spectroscopic methods have shown that naphthyl moieties bind inside cyclodextrin cavities, with significant implications for understanding molecular interactions (McAlpine & Garcia‐Garibay, 1998).
Chromatography Applications
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has been utilized in chromatography. Methylated α-and β-cyclodextrin derivatives, including this compound, have improved separation capabilities for various isomers and antiepileptic drugs, highlighting their utility in analytical chemistry (Tanaka et al., 1984).
Fluorescent Sensing of Mercury Ions
This cyclodextrin derivative has been used in developing a sensitive and highly selective fluorescent sensor for Hg2+ ions. The sensor demonstrates a "turn-off" fluorescence quenching and color change, making it a promising tool for detecting mercury ions in environmental samples (Kanagaraj et al., 2014).
Guest Inclusion and Chiral Recognition
The derivative shows potential in controlling guest inclusion and chiral recognition ability in organic solvents. This property is pivotal in host-guest chemistry and can be modulated by aromatic substituents, indicating its versatility in molecular recognition applications (Kalaw et al., 2020).
Supramolecular Interactions
It plays a role in supramolecular interactions, particularly in the study of beta-cyclodextrin-based surfaces and their interaction with modified macromolecular chains. Such interactions are crucial for developing new materials and understanding molecular dynamics (Kham et al., 2007).
Coordination-Induced Nanoparticle Formation
Research has also explored its use in coordination-induced nanoparticle formation. The coordination of specific ions with this cyclodextrin derivative leads to the formation of nanoparticles through intermolecular self-aggregation, a property useful in nanotechnology and material sciences (Li et al., 2010).
Propriétés
IUPAC Name |
31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGIJNKZLAFOQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H100O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

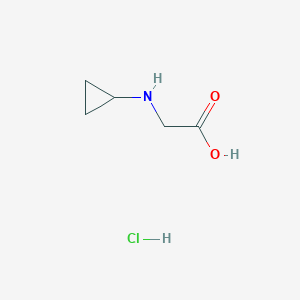
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
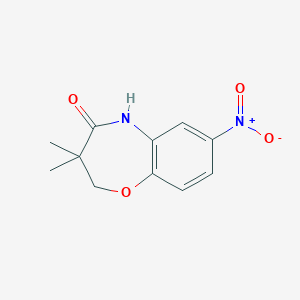
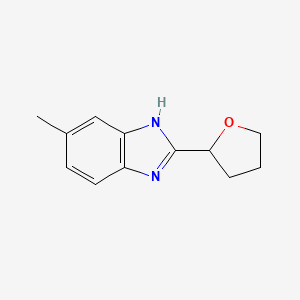
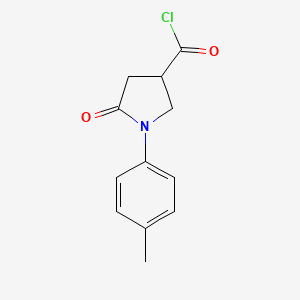
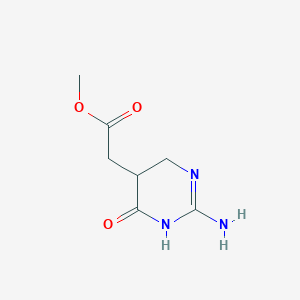
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
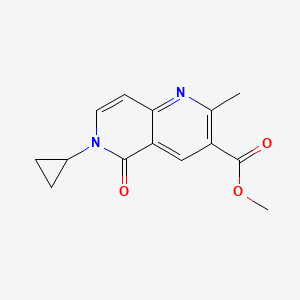
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
